3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate
Overview
Description
3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both benzyl and tert-butyl groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with benzyl and tert-butyl reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and benzyl bromide as starting materials, which react with pyrrolidine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate: Similar in structure but with different substitution patterns on the pyrrolidine ring.
Methyl 1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylate: Another pyrrolidine derivative with distinct functional groups.
Uniqueness
3-Benzyl 1-tert-butyl pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-O-benzyl 1-O-tert-butyl pyrrolidine-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)15(19)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESMPWHULNZSGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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